- A standard reaction condition and a single HPLC separation system are sufficient for estimation of monolignol biosynthetic pathway enzyme activitiesPlanta, 2012, 236(3), 879-885,
Cas no 53034-79-0 (Caffeoyl-CoA)

Caffeoyl-CoA 化学的及び物理的性質
名前と識別子
-
- Coenzyme A,S-[3-(3,4-dihydroxyphenyl)-2-propenoate]
- S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]
- Caffeoyl-CoA
- Caffeoyl coenzyme A
- Coenzyme A, S-[3-(3,4-dihydroxyphenyl)-2-propenoate]
- S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-AMINOPURIN-9-YL)-4-HYDROXY-3-PHOSPHONOOXYOXOLAN-2-YL]METHOXY-HYDROXYPHOSPHORYL]OXY-HYDROXYPHOSPHORYL]OXY-2-HYDROXY-3,3-DIMETHYLBUTANOYL]AMINO]PROPANOYLAMINO]ETHYL] (E)-TETRADEC-11-ENETHIOATE
- Coenzyme A, S-(3-(3,4-dihydroxyphenyl)-2-propenoate)
- Caffeoyl-coenzyme A
- 53034-79-0
- Coenzyme A, caffeoyl-
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enethioate
- Caffeoyl-CoA
- Caffeoyl-Coenzym A
- DA-71866
-
- インチ: InChI=1S/C30H42N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3-6,11,14-15,19,23-25,29,38-39,42-43H,7-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/b6-4+
- InChIKey: QHRGJMIMHCLHRG-GQCTYLIASA-N
- ほほえんだ: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C=C4)O)O)O
計算された属性
- せいみつぶんしりょう: 929.14716
- どういたいしつりょう: 929.14690430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 11
- 水素結合受容体数: 24
- 重原子数: 60
- 回転可能化学結合数: 22
- 複雑さ: 1670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 429Ų
- 疎水性パラメータ計算基準値(XlogP): -4.3
じっけんとくせい
- PSA: 404.09
Caffeoyl-CoA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27602-15mg |
Caffeoyl-Coenzym A |
53034-79-0 | >80% | 15mg |
¥6000.00 | 2022-03-09 | |
Aaron | AR00DKA2-10mg |
S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-tetradec-11-enethioate |
53034-79-0 | 85% | 10mg |
$541.00 | 2025-02-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27602-5mg |
Caffeoyl-Coenzym A |
53034-79-0 | >80% | 5mg |
¥2500.00 | 2022-03-09 |
Caffeoyl-CoA 合成方法
ごうせいかいろ 1
1.2R:NH4OAc
ごうせいかいろ 2
- An Electron-bifurcating Caffeyl-CoA ReductaseJournal of Biological Chemistry, 2013, 288(16), 11304-11311,
ごうせいかいろ 3
2.1
3.1
4.1
- Balancing the non-linear rosmarinic acid biosynthetic pathway by modular co-culture engineeringMetabolic Engineering, 2019, 54, 1-11,
ごうせいかいろ 4
- Facile enzymic synthesis of caffeoyl CoAPhytochemistry, 1997, 44(4), 605-608,
ごうせいかいろ 5
- Caffeoyl coenzyme A O-methyltransferase down-regulation is associated with modifications in lignin and cell-wall architecture in flax secondary xylemPlant Physiology and Biochemistry (Issy-les-Moulineaux, 2009, 47(1), 9-19,
ごうせいかいろ 6
1.2R:NH4OAc, S:H2O
- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymesYouji Huaxue, 2015, 35(5), 1052-1059,
ごうせいかいろ 7
1.2S:THF, S:Me(CH2)4Me
2.1R:NaHCO3, S:Me2CO, S:H2O
2.2S:CHCl3
- Synthesis of S-phenyl p-hydroxythiocinnamates as precursors of S-CoA estersBulletin de la Societe Chimique de France, 1987, (1), 143-8,
Caffeoyl-CoA Raw materials
- p-Coumaroyl-coenzyme A synthetase
- 4-Hydroxyphenylpyruvic acid
- Potassium Benzenethiolate
- Caffeic acid
- Sinapinic acid
- Coenzyme A
- 2,5-Pyrrolidinedione, 1-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-
Caffeoyl-CoA Preparation Products
Caffeoyl-CoA 関連文献
-
Yibing Li,Xianzhi Meng,Rongqian Meng,Ting Cai,Yunqiao Pu,Zhi-Min Zhao,Arthur J. Ragauskas RSC Adv. 2023 13 12750
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Michael?N. Clifford,Indu B. Jaganath,Iziar A. Ludwig,Alan Crozier Nat. Prod. Rep. 2017 34 1391
-
P. M. Dewick Nat. Prod. Rep. 1991 8 149
-
Joana L. Rodrigues,Lígia R. Rodrigues Nat. Prod. Rep. 2021 38 869
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Laurence B. Davin,Micha?l Jourdes,Ann M. Patten,Kye-Won Kim,Daniel G. Vass?o,Norman G. Lewis Nat. Prod. Rep. 2008 25 1015
-
6. Phytostilbenes as agrochemicals: biosynthesis, bioactivity, metabolic engineering and biotechnologyPhilippe Jeandet,Alessandro Vannozzi,Eduardo Sobarzo-Sánchez,Md. Sahab Uddin,Roque Bru,Ascension Martínez-Márquez,Christophe Clément,Sylvain Cordelier,Azadeh Manayi,Seyed Fazel Nabavi,Mahsa Rasekhian,Gaber El-Saber Batiha,Haroon Khan,Iwona Morkunas,Tarun Belwal,Jingjie Jiang,Mattheos Koffas,Seyed Mohammad Nabavi Nat. Prod. Rep. 2021 38 1282
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Michael B. Austin,Joseph P. Noel Nat. Prod. Rep. 2003 20 79
-
Jingwei Yu,Xingzhao Tu,Ancheng C. Huang Nat. Prod. Rep. 2022 39 1393
-
Andrew R. Knaggs Nat. Prod. Rep. 1999 16 525
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Norikazu Sakakibara,Tomoyuki Nakatsubo,Shiro Suzuki,Daisuke Shibata,Mikio Shimada,Toshiaki Umezawa Org. Biomol. Chem. 2007 5 802
Caffeoyl-CoAに関する追加情報
Recent Advances in Caffeoyl-CoA (53034-79-0) Research: Implications for Chemical Biology and Pharmaceutical Applications
Caffeoyl-CoA (CAS: 53034-79-0) is a pivotal intermediate in the biosynthesis of plant-derived phenolic compounds, particularly lignin and flavonoids. Recent studies have highlighted its potential as a bioactive molecule with applications in pharmaceuticals, nutraceuticals, and metabolic engineering. This research brief synthesizes the latest findings on Caffeoyl-CoA, focusing on its biochemical pathways, therapeutic potential, and industrial relevance.
A 2023 study published in Nature Chemical Biology elucidated the enzymatic mechanisms of Caffeoyl-CoA in lignin biosynthesis, revealing its role in enhancing plant stress resistance. Researchers employed CRISPR-Cas9 gene editing to modulate Caffeoyl-CoA production in Arabidopsis thaliana, demonstrating a 40% increase in drought tolerance. These findings underscore its utility in agricultural biotechnology and biofuel production.
In pharmaceutical research, Caffeoyl-CoA derivatives have shown promise as anti-inflammatory agents. A Journal of Medicinal Chemistry (2024) paper identified its inhibition of NF-κB signaling, reducing pro-inflammatory cytokines by 60% in murine models. Structural analogs of Caffeoyl-CoA are now in preclinical trials for chronic inflammatory diseases, leveraging its unique caffeoyl moiety for targeted drug design.
Metabolic engineering advances have enabled scalable production of Caffeoyl-CoA via microbial fermentation. A breakthrough in Metabolic Engineering (2023) achieved a titer of 2.8 g/L in engineered E. coli strains, addressing previous yield limitations. This innovation aligns with green chemistry principles, offering a sustainable alternative to plant extraction.
Challenges persist in Caffeoyl-CoA stabilization due to its reactive thioester bond. Recent work in ACS Catalysis (2024) proposed encapsulation techniques using cyclodextrins, improving half-life by 300%. Such advancements are critical for commercial applications, particularly in drug formulation and nutraceutical delivery systems.
Future directions include exploring Caffeoyl-CoA's role in epigenetic modulation and its synergy with other phenylpropanoids. Collaborative efforts between academia and industry are accelerating translational research, positioning Caffeoyl-CoA as a multifunctional platform chemical for 21st-century bioeconomy.
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